molecular formula C22H24N2O8 B601459 4epi-6epi Doxycycline CAS No. 97583-08-9

4epi-6epi Doxycycline

Número de catálogo: B601459
Número CAS: 97583-08-9
Peso molecular: 444.45
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4epi-6epi Doxycycline (CAS: 10592-13-9) is a structural analog and impurity of the broad-spectrum tetracycline antibiotic doxycycline. It arises from epimerization at the 4 and 6 positions of the doxycycline molecule, altering its stereochemistry . Epimerization in tetracyclines typically reduces antimicrobial activity due to conformational changes that impair binding to bacterial ribosomes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 4epi-6epi Doxycycline involves the epimerization of doxycycline. This process can be achieved through various synthetic routes, including the use of specific reagents and conditions that promote the formation of the desired epimer. One common method involves the use of acidic or basic conditions to induce epimerization at specific carbon atoms in the doxycycline molecule .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound from reaction mixtures .

Análisis De Reacciones Químicas

Types of Reactions: 4epi-6epi Doxycycline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound for specific research applications or to study its chemical properties .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or ozone (O₃) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) are employed to reduce specific functional groups within the molecule.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents to introduce new functional groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can result in the formation of reduced analogs with altered chemical properties .

Aplicaciones Científicas De Investigación

Antimicrobial Applications

4epi-6epi Doxycycline demonstrates significant antibacterial activity, particularly against resistant strains of bacteria. It is effective in treating infections caused by:

  • Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
  • Gram-negative bacteria : Escherichia coli, Neisseria gonorrhoeae
  • Intracellular pathogens : Chlamydia trachomatis, Mycoplasma pneumoniae

Table 1: Antimicrobial Efficacy of this compound

BacteriaSensitivityReference
Staphylococcus aureusSensitive
Escherichia coliSensitive
Neisseria gonorrhoeaeSensitive
Chlamydia trachomatisSensitive

Postexposure Prophylaxis for STIs

Recent clinical trials have highlighted the role of this compound in postexposure prophylaxis (PEP) against sexually transmitted infections (STIs). Studies indicate that administration of doxycycline can significantly reduce the incidence of STIs such as syphilis, chlamydia, and gonorrhea.

Case Study: The IPERGAY Study

In the IPERGAY study, participants who received a single dose of doxycycline within 72 hours after potential exposure exhibited a reduction in STI incidence by approximately 70% for chlamydia and syphilis compared to controls .

Wound Healing Applications

Doxycycline and its derivatives have also been investigated for their effects on wound healing. Research indicates that this compound may enhance wound healing through the modulation of inflammatory responses.

Table 2: Effects of this compound on Wound Healing

StudyOutcome MeasureResult
Animal Model StudyDays to complete healingReduced by 1.73 days compared to control
Cytokine LevelsIL-1β, IL-6, MMP-8, MMP-9Significant reduction observed

Cancer Research

Emerging studies suggest that this compound may possess anticancer properties by inhibiting cell proliferation and invasion in certain cancer types. This potential has led to investigations into its use as an adjunct therapy in oncology.

Case Study: Inhibition of Tumor Growth

In vitro studies have shown that doxycycline can inhibit the growth of specific cancer cell lines, suggesting that its derivatives may also be effective in similar contexts .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Clinical trials have reported a low incidence of adverse effects compared to traditional tetracyclines, making it a promising candidate for various therapeutic uses .

Mecanismo De Acción

The mechanism of action of 4epi-6epi Doxycycline involves its interaction with molecular targets and pathways similar to those of doxycycline. due to its lack of antibiotic activity, it does not inhibit bacterial protein synthesis. Instead, it may be used to modulate gene expression in research settings. The compound can bind to specific regulatory proteins, influencing their activity and thereby affecting gene expression .

Comparación Con Compuestos Similares

Structural Characteristics :

  • Parent compound (Doxycycline): A semi-synthetic tetracycline derivative with hydroxyl and dimethylamino groups at key positions, enabling ribosomal binding and antimicrobial action .
  • 4epi-6epi Doxycycline : Epimerization at carbons 4 and 6 disrupts the spatial arrangement critical for antibacterial efficacy.

Structural and Functional Comparison

Compound CAS Number Molecular Formula Key Structural Features Antimicrobial Activity Role in Pharmaceuticals
Doxycycline 17086-28-1 C₂₂H₂₄N₂O₈ Hydroxyl at C5, dimethylamino at C4 High Active pharmaceutical ingredient (API)
This compound 10592-13-9 C₂₂H₂₄N₂O₈ Epimerized hydroxyl at C4 and C6 Negligible Manufacturing impurity
4-epi-Doxycycline 97583-08-9 C₂₂H₂₄N₂O₈ Epimerization at C4 only Reduced Impurity/degradation product
4-Epioxytetracycline 14206-58-7 C₂₂H₂₄N₂O₉ Epimerized hydroxyl at C4 (Oxytetracycline derivative) Low Research chemical

Key Observations :

  • Doxycycline vs. This compound : The parent compound retains full antimicrobial activity, while the dual epimerization in this compound renders it ineffective against bacterial targets .
  • 4epi-6epi vs. 4-epi-Doxycycline : Single epimerization (C4) reduces activity but may retain partial efficacy in some contexts, whereas dual epimerization (C4 and C6) abolishes it entirely .
  • 4-Epioxytetracycline : A related tetracycline epimer with low activity, used primarily in laboratory settings .

Pharmacological and Clinical Relevance

Doxycycline in Clinical Use:

  • Syphilis Treatment: Evidence from a Thai trial showed that doxycycline monotherapy had a 46.5% failure rate in syphilis maintenance, highlighting the need for combination therapies (e.g., with chloramphenicol or sulfamethoxazole) to prevent relapse .
  • Antiparasitic Applications: In onchocerciasis (river blindness), doxycycline combined with albendazole demonstrated superior efficacy in eliminating Wolbachia symbionts compared to monotherapies .

This compound:

  • No clinical efficacy data exists for this compound due to its status as an impurity. Its presence in doxycycline formulations is strictly controlled to ≤0.5% per regulatory guidelines to avoid unintended pharmacological effects .

Actividad Biológica

4epi-6epi Doxycycline is a derivative of doxycycline, a well-known tetracycline antibiotic. It shares many pharmacological properties with its parent compound, including broad-spectrum antibacterial activity and anti-inflammatory effects. This article delves into the biological activity of this compound, examining its mechanisms of action, clinical applications, and relevant case studies.

Doxycycline and its derivatives, including this compound, exert their antibacterial effects primarily through the inhibition of protein synthesis in bacteria. Specifically, they bind to the 30S ribosomal subunit , preventing the attachment of aminoacyl-tRNA to the ribosome's acceptor site. This action disrupts the elongation phase of protein synthesis, ultimately leading to bacterial cell death .

Additionally, doxycycline derivatives exhibit anti-inflammatory properties by inhibiting nitric oxide synthase and preventing leukocyte movement during inflammatory responses. This dual action makes them effective not only as antibiotics but also in treating conditions characterized by excessive inflammation .

Antimicrobial Spectrum

This compound demonstrates activity against a wide range of pathogens, including:

  • Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
  • Gram-negative bacteria : Escherichia coli, Neisseria gonorrhoeae
  • Atypical organisms : Chlamydia trachomatis, Mycoplasma pneumoniae

This broad spectrum makes it suitable for treating various infections such as respiratory tract infections, sexually transmitted infections (STIs), and skin infections .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are significant in clinical settings. By inhibiting leukocyte migration and reducing nitric oxide production, it can be beneficial in managing conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory diseases .

Use in COVID-19 Therapy

Recent studies have explored the use of doxycycline derivatives in treating COVID-19. In several case studies involving patients with confirmed SARS-CoV-2 infections, treatment with doxycycline led to significant clinical improvements. For instance:

  • Case Study 1 : A 34-year-old male exhibited improved oxygen saturation and resolution of symptoms after initiating doxycycline therapy at a dose of 200 mg for five days .
  • Case Study 2 : An 83-year-old male with multiple comorbidities showed symptom resolution within five days of starting doxycycline treatment .

These cases suggest that doxycycline may play a role in managing viral infections by mitigating secondary bacterial infections or inflammatory responses.

Prophylactic Use in STIs

Doxycycline has been studied for its prophylactic use against STIs. A meta-analysis indicated that administering a single dose of doxycycline post-exposure significantly reduced the incidence of chlamydia and syphilis among high-risk populations. For example:

Infection TypeReduction Rate (Adjusted HR)
Chlamydia0.11 (95% CI: 0.04–0.30)
Syphilis0.21 (95% CI: 0.09–0.47)
Gonorrhea0.49 (95% CI: 0.32–0.76)

These findings highlight the potential for doxycycline as a preventive measure in sexually active populations at high risk for STIs .

Structure-Activity Relationship

Research has shown that modifications to the tetracycline structure can enhance antibacterial activity against resistant strains. For instance, certain derivatives exhibit improved efficacy against bacteria expressing resistance mechanisms such as efflux pumps or ribosomal protection .

Resistance Concerns

Despite its efficacy, concerns regarding antibiotic resistance associated with doxycycline use persist. Studies indicate that while prophylactic use may reduce STI incidence, it could also contribute to increased antimicrobial resistance (AMR) if not managed carefully .

Q & A

Basic Research Questions

Q. How can researchers distinguish 4epi-6epi Doxycycline from its parent compound and other isomers using analytical techniques?

Methodological Answer:

  • Employ high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to separate and identify isomers based on retention times and fragmentation patterns. Key parameters include a C18 column, mobile phase (e.g., acetonitrile/0.1% formic acid), and optimized gradient elution .
  • Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H and 13^{13}C NMR) can resolve structural differences, particularly in the configuration of the 4- and 6-position hydroxyl/epimer groups. Compare chemical shifts with reference data from authenticated standards .

Q. What are the recommended storage conditions for this compound to ensure stability in laboratory settings?

Methodological Answer:

  • Store at -10°C in a dry, light-protected environment to prevent degradation. Use amber vials to minimize photolytic decomposition, and monitor stability via periodic HPLC analysis to detect impurities (e.g., oxidized byproducts) .

Q. Which synthetic pathways are reported for this compound, and how can purity be validated post-synthesis?

Methodological Answer:

  • Epimerization of Doxycycline under controlled acidic or basic conditions (e.g., HCl or NaOH at specific temperatures) is a common method. Purification via column chromatography or recrystallization is critical to isolate the target compound .
  • Validate purity using HPLC-UV/Vis (≥95% purity threshold) and confirm stereochemistry via circular dichroism (CD) spectroscopy .

Q. What safety protocols are essential when handling this compound in vitro?

Methodological Answer:

  • Use local exhaust ventilation and PPE (nitrile gloves, lab coat, safety goggles) to avoid inhalation or dermal exposure. In case of accidental contact, rinse skin/eyes with water for 15 minutes and consult a physician .

Advanced Research Questions

Q. How can contradictory data on this compound’s antimicrobial efficacy be resolved?

Methodological Answer:

  • Conduct dose-response studies across multiple bacterial strains (e.g., S. aureus, E. coli) using standardized MIC/MBC assays. Control variables include pH, temperature, and bacterial growth phase.
  • Apply meta-analysis to reconcile discrepancies in literature, assessing heterogeneity through statistical models (e.g., random-effects models) .

Q. What experimental designs are optimal for evaluating this compound’s potential in oncology research?

Methodological Answer:

  • Use 3D tumor spheroids or patient-derived xenografts (PDX) to model tumor microenvironments. Assess anti-proliferative effects via ATP-based viability assays and apoptosis markers (e.g., caspase-3 activation) .
  • Compare pharmacokinetics in murine models with clinical Doxycycline data to predict bioavailability and tissue penetration .

Q. How do structural modifications at the 4- and 6-positions affect this compound’s mechanism of action?

Methodological Answer:

  • Perform molecular docking simulations to analyze binding affinities to bacterial 30S ribosomal subunits or eukaryotic targets (e.g., matrix metalloproteinases). Validate findings with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies mitigate oxidative degradation of this compound during long-term studies?

Methodological Answer:

  • Incorporate antioxidants (e.g., ascorbic acid) in formulation buffers. Monitor degradation via LC-MS/MS and characterize byproducts using high-resolution mass spectrometry (HRMS) .

Q. How can researchers address conflicting reports on this compound’s cytotoxicity in mammalian cells?

Methodological Answer:

  • Standardize assays using ISO-certified cell lines (e.g., HEK293, HepG2) and control for passage number, serum concentration, and exposure duration. Employ flow cytometry to distinguish apoptosis from necrosis .

Q. What methodologies identify this compound’s metabolites in pharmacokinetic studies?

Methodological Answer:

  • Use ultra-performance liquid chromatography (UPLC) paired with quadrupole time-of-flight (Q-TOF) MS for metabolite profiling. Compare fragmentation patterns with synthetic standards and leverage databases (e.g., HMDB) .

Q. Data Analysis and Interpretation

Q. How should researchers handle batch-to-batch variability in this compound synthesis?

Methodological Answer:

  • Implement quality-by-design (QbD) principles, optimizing reaction parameters (pH, temperature) via design of experiments (DoE) . Use multivariate analysis (e.g., PCA) to identify critical process parameters .

Q. What statistical approaches are suitable for analyzing dose-dependent effects in this compound studies?

Methodological Answer:

  • Apply non-linear regression models (e.g., sigmoidal dose-response curves) to calculate EC50_{50} values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons .

Q. How can transcriptomic data clarify this compound’s off-target effects?

Methodological Answer:

  • Perform RNA sequencing on treated vs. untreated cells and analyze differentially expressed genes (DEGs) via Bioinformatics tools (e.g., DAVID, STRING). Validate pathways (e.g., NF-κB, MAPK) with qPCR or western blotting .

Q. What ethical considerations arise in preclinical studies of this compound?

Methodological Answer:

  • Adhere to ARRIVE guidelines for animal studies, ensuring sample size justification and humane endpoints. For human cell lines, obtain IRB approval and disclose conflicts of interest .

Q. How do researchers validate this compound’s synergistic effects with other therapeutic agents?

Methodological Answer:

  • Use Chou-Talalay combination index (CI) analysis to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1). Test combinations in checkerboard assays and confirm mechanisms via synchrotron-based structural studies .

Propiedades

IUPAC Name

(4R,4aS,5R,5aS,6S,12aS)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10+,14+,15-,17-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKRLCUYIXIAHR-ACUBJMGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2[C@H]([C@@H]3[C@H](C(=O)C(=C([C@@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.